molecular formula C22H22Cl2N2O2 B11031318 (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11031318
M. Wt: 417.3 g/mol
InChI Key: NLIFPNPCCRCMKI-UHFFFAOYSA-N
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Description

(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrroloquinoline core, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with an appropriate ketone under acidic conditions to form the imine intermediate. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.

    Substitution: Halogen substitution reactions can occur, particularly at the dichlorophenyl ring, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-[(3,4-dichlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
  • (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-3(1H)-one

Uniqueness

The unique structural features of (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, such as the ethoxy group at the 8-position and the dichlorophenyl imine moiety, contribute to its distinct chemical and biological properties. These features differentiate it from similar compounds and may enhance its efficacy in specific applications.

Properties

Molecular Formula

C22H22Cl2N2O2

Molecular Weight

417.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)imino-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C22H22Cl2N2O2/c1-5-28-14-9-15-12(2)11-22(3,4)26-20(15)16(10-14)19(21(26)27)25-13-6-7-17(23)18(24)8-13/h6-10,12H,5,11H2,1-4H3

InChI Key

NLIFPNPCCRCMKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=NC4=CC(=C(C=C4)Cl)Cl)C(=O)N3C(CC2C)(C)C

Origin of Product

United States

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